molecular formula C25H20O6 B11158611 methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11158611
M. Wt: 416.4 g/mol
InChI Key: OJIJEXPQJUAOEE-UHFFFAOYSA-N
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Description

Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a naphthalene moiety, which is known for its aromatic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 4-methyl-7-hydroxycoumarin with naphthalene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction proceeds through an esterification process, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxycoumarin: A precursor in the synthesis of the target compound.

    Naphthalene-2-carboxylic acid: Another precursor used in the synthesis.

    Coumarin derivatives: Compounds with similar structures and biological activities.

Uniqueness

Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its combined coumarin and naphthalene moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound in various research fields .

Properties

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 2-[4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C25H20O6/c1-15-20-10-9-19(12-23(20)31-25(28)21(15)13-24(27)29-2)30-14-22(26)18-8-7-16-5-3-4-6-17(16)11-18/h3-12H,13-14H2,1-2H3

InChI Key

OJIJEXPQJUAOEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)OC

Origin of Product

United States

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